2-Ethyl-5-nitro-1,3-benzoxazole
Description
Structure
2D Structure
Properties
IUPAC Name |
2-ethyl-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERFKXKLCUEJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377030 | |
| Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204771-74-4 | |
| Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms in the Synthesis and Chemical Transformations of 2 Ethyl 5 Nitro 1,3 Benzoxazole
Mechanistic Pathways of Benzoxazole (B165842) Ring Closure
The synthesis of the 2-substituted benzoxazole core is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of a 2-aminophenol (B121084) with a carbonyl-containing functional group. rsc.org For 2-Ethyl-5-nitro-1,3-benzoxazole, the synthesis generally involves the reaction of 2-amino-4-nitrophenol (B125904) with an appropriate C2-synthon, such as propanoic acid, propionyl chloride, or propanoic anhydride (B1165640).
A common mechanistic pathway involves the following steps:
Acylation: The amino group of 2-amino-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionyl derivative (e.g., propionyl chloride). This forms an N-acylated intermediate, a 2-propionamido-4-nitrophenol.
Dehydrative Cyclization: Under acidic or thermal conditions, an intramolecular cyclization occurs. The phenolic hydroxyl group attacks the carbonyl carbon of the amide. This step is often the rate-determining step and results in a cyclic intermediate.
Dehydration: The intermediate readily dehydrates to form the stable aromatic benzoxazole ring system, yielding the final this compound product.
Alternative methods, such as those using triflic anhydride (Tf₂O) to activate a tertiary amide, follow a similar cascade involving activation, nucleophilic addition by the aminophenol, and subsequent intramolecular cyclization and elimination. nih.gov
Influence of the Nitro Group on Aromatic Reactivity and Selectivity
The nitro group (-NO₂) at the C-5 position exerts a profound influence on the chemical reactivity of the benzoxazole molecule. Its effects are primarily electronic and are summarized below. ontosight.ainih.gov
Key Electronic Effects of the 5-Nitro Group:
| Effect Type | Description | Consequence on Reactivity |
|---|---|---|
| Inductive Effect (-I) | The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma bonds. | Deactivates the entire aromatic ring, making it less susceptible to electrophilic attack. |
| Mesomeric Effect (-M) | The nitro group can withdraw electron density from the aromatic ring via resonance, delocalizing the pi-electrons onto the nitro group's oxygen atoms. | Strongly deactivates the ortho and para positions relative to the nitro group (C-4 and C-6), making them highly electron-deficient. |
The nitro group is a potent electron-withdrawing group that significantly reduces the electron density of the fused benzene ring. ontosight.ai This deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, this electron deficiency renders the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. nih.gov
Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole Core
The electronic properties conferred by the nitro group dictate the feasibility and regioselectivity of substitution reactions on the aromatic portion of this compound.
Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating nature of the C-5 nitro group, the benzene ring is highly resistant to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally unfavorable under standard conditions.
Nucleophilic Aromatic Substitution (SNAr): The benzoxazole ring, particularly at the C-4 and C-6 positions, is activated towards nucleophilic aromatic substitution. The electron-withdrawing nitro group is capable of stabilizing the negative charge in the Meisenheimer complex—the key intermediate formed during an SNAr reaction. While direct substitution on this compound is not widely reported, analogous systems demonstrate this reactivity. For instance, related nitro-substituted benzoxazoles can undergo nucleophilic attack by species like glutathione, leading to the displacement of a leaving group. researchgate.netnih.gov This type of reaction is of interest for designing prodrugs that can be activated by specific cellular nucleophiles. nih.gov
Pathways for Reduction of the Nitro Group to Amine Derivatives
The reduction of the nitro group to a primary amine (5-amino-2-ethyl-1,3-benzoxazole) is a fundamental transformation that opens pathways to a wide array of further functionalized derivatives. This conversion can be achieved using various established methods. thieme-connect.deorganic-chemistry.org The reduction proceeds in steps via nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de
Commonly employed methods for this reduction are detailed in the table below.
Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst, in a solvent like ethanol (B145695) or ethyl acetate. | A clean and efficient method, though it may not be suitable for molecules with other reducible functional groups (e.g., alkynes). |
| Metal-Acid Systems | Tin(II) chloride (SnCl₂) in concentrated HCl; Iron (Fe) or Zinc (Zn) powder in acetic acid or HCl. nih.gov | A classic and robust method. SnCl₂ is particularly common in laboratory-scale synthesis for its reliability. nih.gov |
| Transfer Hydrogenation | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) with a catalyst (e.g., Raney Nickel, Pd/C); Ammonium formate (B1220265) (HCOONH₄). thieme-connect.de | Avoids the need for high-pressure hydrogenation equipment. |
| Hydrosilanes | Trichlorosilane (HSiCl₃) with a tertiary amine. organic-chemistry.org | A metal-free reduction method that shows good functional group tolerance. organic-chemistry.org |
The choice of reagent depends on factors such as the presence of other functional groups in the molecule, reaction scale, and desired selectivity. The resulting 5-amino derivative is a versatile intermediate for introducing new functionalities, for example, through diazotization or acylation reactions.
Computational Probing of Transition States and Intermediates in Key Reactions
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of organic reactions at a molecular level. researchgate.netresearchgate.net For this compound, these methods can be applied to map the potential energy surfaces of its synthesis and transformations, offering insights into reaction feasibility and selectivity. dntb.gov.ua
The process of finding a transition state is a key application of these computational models. libretexts.org Methods like the nudged elastic band (NEB) or quadratic synchronous transit (QST2) are used to locate the saddle point on the potential energy surface that connects reactants and products. researchgate.netblogspot.com
Applications of Computational Chemistry in Studying Reaction Mechanisms
| Computational Task | Objective and Significance | Relevant Methods |
|---|---|---|
| Transition State (TS) Search | To locate the geometry of the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy (Ea) and reaction rate. scm.com | QST2, QST3, Nudged Elastic Band (NEB), Eigenvector following. |
| Intrinsic Reaction Coordinate (IRC) Calculation | To confirm that a found transition state correctly connects the desired reactants and products by following the minimum energy path downhill from the TS. researchgate.net | IRC calculations. |
| Frontier Molecular Orbital (FMO) Analysis | To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. For instance, the LUMO's location can indicate the most likely site for nucleophilic attack. dntb.gov.ua | DFT, Hartree-Fock. |
| Molecular Electrostatic Potential (MEP) Mapping | To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions and reactions. dntb.gov.ua | DFT calculations. |
| Natural Bond Orbital (NBO) Analysis | To study charge distribution and stabilizing interactions, such as hyperconjugation, within the molecule and reaction intermediates. nih.gov | NBO analysis within DFT calculations. |
For the synthesis of this compound, DFT calculations could model the energetics of the cyclization step, comparing different proposed pathways to identify the most favorable one. Similarly, for substitution reactions, calculating the stability of potential Meisenheimer intermediates at different positions would predict the regioselectivity of nucleophilic attack.
Advanced Spectroscopic and Analytical Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial arrangement of atoms within the 2-Ethyl-5-nitro-1,3-benzoxazole molecule can be established.
In the ¹H NMR spectrum, the ethyl group would be expected to produce a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, due to spin-spin coupling. The aromatic protons on the benzoxazole (B165842) ring system would appear as a set of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants of these aromatic protons are influenced by the electron-withdrawing nitro group and the fused oxazole (B20620) ring. For instance, the proton adjacent to the nitro group would likely be the most deshielded and appear at the highest chemical shift.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the two carbons of the ethyl group, the carbons of the benzoxazole core, and the carbon atom to which the nitro group is attached. The C2 carbon of the benzoxazole ring, substituted with the ethyl group, typically appears in the range of 160-170 ppm. The presence of the nitro group significantly influences the chemical shifts of the aromatic carbons, causing a downfield shift for the carbon atom it is directly bonded to and affecting the other carbons in the benzene (B151609) ring. scbt.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |
| Ethyl -CH₂ | ~3.0 (quartet) | ~25 |
| Aromatic C-H | 7.5 - 8.8 (multiplets) | 110 - 150 |
| C-NO₂ | - | ~145 |
| C=N (C2) | - | ~165 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. researchgate.net For this compound, with a molecular formula of C₉H₈N₂O₃, the theoretical exact mass can be calculated. This experimental value obtained from HRMS is then compared to the theoretical mass to confirm the molecular formula.
Fragmentation analysis, often performed in conjunction with HRMS (e.g., using techniques like MS/MS), provides valuable structural information. The molecule is broken down into smaller, charged fragments in a predictable manner. The fragmentation pattern of this compound would likely involve the loss of the ethyl group, the nitro group (as NO or NO₂), and potentially the cleavage of the oxazole ring. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol scbt.com |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent features would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (–NO₂) group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The vibrations associated with the benzoxazole ring system, including C=N stretching (around 1615 cm⁻¹) and C–O–C stretching, would also be present. Additionally, C-H stretching vibrations from the aromatic ring and the ethyl group would be observed in the 2850-3100 cm⁻¹ region. scielo.org.zanih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 2960 |
| C=N (oxazole ring) | Stretching | ~1615 |
| C=C (aromatic ring) | Stretching | 1450 - 1600 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1345 - 1385 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show distinct absorption maxima (λmax) due to its conjugated aromatic system.
The benzoxazole nucleus itself is a chromophore, and its electronic properties are significantly modulated by the presence of the electron-withdrawing nitro group. This substitution typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to the unsubstituted benzoxazole. The spectrum would likely exhibit π → π* transitions associated with the conjugated benzoxazole system. scielo.org.zascielo.br
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| λmax 1 | ~250 - 280 nm |
| λmax 2 | ~300 - 350 nm |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula (C₉H₈N₂O₃). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound. researchgate.net
Table 5: Elemental Analysis Data for this compound (C₉H₈N₂O₃)
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 56.25 |
| Hydrogen (H) | 4.20 |
| Nitrogen (N) | 14.58 |
X-ray Crystallography for Definitive Solid-State Structural Determination
A successful crystallographic analysis of this compound would confirm the planarity of the benzoxazole ring system and reveal the orientation of the ethyl and nitro substituents relative to the ring. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing arrangement. While a crystal structure for this specific molecule is not publicly documented, studies on related nitro-substituted benzoxazole derivatives show that such analyses provide unambiguous structural proof. researchgate.net
Theoretical and Computational Chemistry Studies on 2 Ethyl 5 Nitro 1,3 Benzoxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic structure, and various other properties with a high degree of accuracy.
Density Functional Theory (DFT) Methodologies and Basis Set Selection
Density Functional Theory (DFT) is a popular and versatile computational method used to investigate the electronic structure of many-body systems. It is often employed for its balance of accuracy and computational cost. For benzoxazole (B165842) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set such as 6-311++G(d,p). This combination has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for similar organic molecules. The selection of the functional and basis set is a critical step in any computational study, as it directly impacts the accuracy of the results.
Ab Initio Calculations for High-Accuracy Property Predictions
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are also utilized for studying benzoxazole systems. These methods are computationally more intensive than DFT but can offer higher accuracy for certain properties. They are particularly useful for benchmarking results obtained from DFT and for calculating properties where electron correlation effects are crucial. For instance, ab initio calculations could be used to obtain a highly accurate prediction of the molecule's dipole moment or polarizability.
Analysis of Molecular Orbitals: Frontier Orbital Theory (HOMO-LUMO Gap) and its Significance
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. For a molecule like 2-Ethyl-5-nitro-1,3-benzoxazole, the HOMO-LUMO gap would provide insights into its charge transfer characteristics and its potential as an electron donor or acceptor in chemical reactions.
Prediction and Assignment of Vibrational Frequencies
Computational methods are invaluable for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the chemical bonds. For this compound, this analysis would help to identify the characteristic vibrational modes associated with the ethyl group, the nitro group, and the benzoxazole core. A comparison between the calculated and experimental spectra can also serve to validate the accuracy of the computational model used.
Computational Assessment of Reactivity Descriptors and Reaction Pathways
Beyond the HOMO-LUMO gap, other reactivity descriptors can be calculated to provide a more detailed picture of a molecule's chemical behavior. These include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. Fukui functions and local softness indices can be used to predict the most reactive sites within the molecule. Furthermore, computational methods can be employed to model potential reaction pathways, determine transition state structures, and calculate activation energies, thereby providing a mechanistic understanding of how the molecule might react under specific conditions.
While the specific data for this compound is not available, the application of these well-established computational techniques would undoubtedly provide valuable insights into its chemical nature. Future research dedicated to this particular compound would be necessary to populate the data tables and provide the detailed findings that are currently absent from the scientific literature.
Molecular Docking and Ligand-Protein Interaction Modeling for Understanding Binding Modes and Affinities in a Theoretical Context
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and medicinal chemistry for understanding how a compound like this compound might interact with a biological target at the atomic level.
The primary goal of molecular docking is to model the ligand-protein complex and estimate its binding affinity. nih.gov A lower binding energy generally indicates a more stable and potent interaction. The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the interaction energy for numerous possible conformations and orientations.
In a theoretical study of this compound, researchers would first identify a potential protein target. The 3D structure of this target would be obtained from a protein database or generated via homology modeling. The 3D structure of this compound would be built and optimized using quantum chemical methods. Docking software would then be used to predict the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the protein's active site. nih.gov
While specific docking studies for this compound are not published, the table below illustrates the type of data that would be generated from such an analysis against a hypothetical protein target.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Binding Affinity (kcal/mol) | The calculated free energy of binding. More negative values suggest stronger binding. | -7.5 |
| Interacting Residues | Specific amino acids in the protein's binding site that form bonds or contacts with the ligand. | TYR 220, LYS 115, VAL 85 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the protein. | 2 (Nitro group O with LYS 115; Benzoxazole N with TYR 220) |
| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. | Ethyl group with VAL 85 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Structure-Activity Relationship (SAR) Studies based on Computational Models and Substituent Effects
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov For benzoxazole derivatives, it is known that substituents at various positions on the benzoxazole core can significantly influence their potency. mdpi.com Computational SAR studies use quantitative structure-activity relationship (QSAR) models to correlate variations in physicochemical properties with changes in biological activity.
For this compound, a computational SAR study would involve creating a library of virtual analogues by modifying its structure. These modifications could include:
Altering the length or branching of the ethyl group at position 2.
Changing the position or nature of the nitro group on the benzene (B151609) ring.
Introducing other substituents at available positions.
For each analogue, computational methods would be used to calculate a set of molecular descriptors. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). A statistical model would then be developed to link these descriptors to a predicted biological activity. Such models help in identifying which structural features are crucial for activity and guide the design of new, potentially more potent compounds. mdpi.com
The following table provides a hypothetical example of a computational SAR study for derivatives of this compound.
| Compound | Modification | Calculated LogP | Predicted Activity (IC50, µM) |
|---|---|---|---|
| Parent (this compound) | - | 2.8 | 5.2 |
| Analogue 1 | Replace Ethyl with Methyl | 2.3 | 8.1 |
| Analogue 2 | Replace Ethyl with Propyl | 3.3 | 3.5 |
| Analogue 3 | Replace Nitro with Amino | 1.9 | 15.4 |
| Analogue 4 | Move Nitro to position 6 | 2.9 | 4.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Q & A
Q. What are the standard synthetic routes for 2-Ethyl-5-nitro-1,3-benzoxazole?
- Methodological Answer : The synthesis typically involves cyclization of substituted 2-aminophenol derivatives. For example:
- Step 1 : React 2-hydrazino benzoxazole with sodium nitrite and CuCN to form intermediates like 2-cyano amine benzoxazole.
- Step 2 : Treat the intermediate with sodium azide and ammonium chloride in DMF to yield tetrazole derivatives.
- Step 3 : Functionalize the core structure using ethyl chloroacetate or thiourea to introduce substituents .
- Key Reagents : Sodium azide, DMF, and catalysts like nano-ZnO are critical for optimizing yields (~60–75%) .
| Synthetic Route | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| Cyclization + Functionalization | Nitration followed by alkylation | 65–70 |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- FT-IR : Look for characteristic peaks: N-O stretch (~1520 cm⁻¹ for nitro groups), C=N (~1600 cm⁻¹ for oxazole ring) .
- ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group) .
- Mass Spectrometry : Molecular ion peak at m/z 192.17 (C₉H₈N₂O₃) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Hazard Class : Acute Toxicity Category 4 (Oral); use PPE (gloves, lab coat) and work in a fume hood.
- First Aid : For ingestion, rinse mouth and administer water (P301 + P312 + P330 protocols) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to analyze electron density and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. Use GROMACS with CHARMM force fields .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., Gaussian for IR frequencies).
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to isolate byproducts. For example, unreacted 2-aminophenol may cause extra δ 6.8 ppm NMR signals .
Q. What strategies optimize reaction conditions for higher yields?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. ethanol), and catalyst loading (nano-ZnO: 5–10 mol%).
- Results : Ethanol increases nitro-group stability at 100°C, improving yield by 15% compared to DMF .
Q. How to design derivatives for enhanced biological activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the ethyl group with fluorinated alkyl chains (e.g., -CF₃) to improve metabolic stability.
- Structure-Activity Relationship (SAR) : Introduce triazole or thiazole moieties (e.g., compound 9c in ) to boost antibacterial activity (MIC: 2 µg/mL vs. S. aureus) .
Q. What crystallographic methods are used for structural analysis?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters: space group P2₁/c, unit cell dimensions a = 8.2 Å, b = 12.5 Å, c = 10.3 Å .
- Twinned Data : For challenging crystals, apply TwinRotMat in SHELXD to resolve overlapping reflections .
Data Contradiction Analysis
Q. Why do bioactivity results vary across studies for benzoxazole derivatives?
- Methodological Answer :
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC protocols (broth microdilution vs. agar dilution) affect results .
- Solubility Factors : Poor aqueous solubility of nitro-substituted derivatives may underreport activity; use DMSO co-solvents ≤1% .
Q. How to address discrepancies in computational vs. experimental LogP values?
- Methodological Answer :
- Reevaluate Parameters : Adjust atomic partial charges in COSMO-RS simulations if experimental LogP (e.g., 1.8) deviates from predicted (e.g., 2.3).
- Experimental Validation : Measure LogP via shake-flask method (octanol/water partition) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
